7-ethyl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a tricyclic core system (tricyclo[8.4.0.03,8]) with fused rings, including a 14-membered backbone. Key structural elements include:
- Three nitrogen atoms integrated into the ring system (1,7,9-triaza).
- Ethyl and prop-2-enyl substituents, which influence steric and electronic properties.
- Imino (NH) and oxo (C=O) groups at positions 6 and 2, respectively.
- A carboxamide moiety at position 5, likely critical for intermolecular interactions (e.g., hydrogen bonding).
Properties
IUPAC Name |
7-ethyl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-3-8-19-16(23)11-10-12-15(21(4-2)14(11)18)20-13-7-5-6-9-22(13)17(12)24/h3,5-7,9-10,18H,1,4,8H2,2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFFEAVDPLWKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)C(=O)NCC=C)C(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371143-97-4 | |
| Record name | N-ALLYL-1-ETHYL-2-IMINO-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea . The reaction is usually carried out under acidic conditions, often using catalysts such as zinc chloride or Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Biginelli reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
7-ethyl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-ethyl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-ethyl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spiro Compounds with Benzothiazole Moieties ()
Compounds like 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share the following similarities and differences:
- Structural Overlap : Both feature polycyclic systems, but the target compound is tricyclic, whereas spiro compounds have a central spiro[4.5]decane core.
- Functional Groups : The spiro compounds include benzothiazole and oxa (oxygen) groups, contrasting with the target’s triaza (nitrogen-rich) and prop-2-enyl substituents.
- The target’s carboxamide group may enable similar reactivity but with distinct steric constraints .
Cephalosporin Antibiotics ()
Examples like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid differ significantly:
- Core Structure : Cephalosporins are bicyclic (β-lactam fused to a dihydrothiazine ring), while the target is tricyclic.
- Functional Groups: Cephalosporins prioritize carboxylic acid and thiadiazole groups for antibiotic activity, whereas the target’s carboxamide and imino groups suggest alternate binding modes.
- Biological Activity : Cephalosporins target bacterial cell walls; the target’s lack of a β-lactam ring implies a different mechanism, if bioactive .
Flavonoids ()
While structurally distinct, catechins (e.g., epigallocatechin gallate ) share polycyclic aromatic systems and hydrogen-bonding motifs . Key contrasts include:
- Ring Systems: Flavonoids are bicyclic (benzopyran), whereas the target is tricyclic.
- Bioactivity: Flavonoids exhibit antioxidant properties via phenolic groups, while the target’s carboxamide and imino groups may target enzymes or receptors .
Graph-Based Structural Comparison ()
Using graph theory, the target compound’s tricyclic core and carboxamide group could be compared to subgraphs in other molecules. For example:
- Common Substructures : The tricyclo[8.4.0.03,8] system may share isomorphic subgraphs with spiro compounds or antibiotics, but edge (bond) differences (e.g., C–N vs. C–O) alter overall properties.
- Classification : The compound’s nitrogen-rich structure places it in a unique chemical class compared to oxygen-dominated spiro compounds or sulfur-containing cephalosporins .
Data Table: Structural and Functional Comparison
Biological Activity
The compound 7-ethyl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by a unique tricyclic structure that incorporates multiple nitrogen atoms within its framework. This structural configuration enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.44 g/mol. The compound features a carboxamide group (–C(=O)N–) and a conjugated system, which are essential for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O2 |
| Molecular Weight | 368.44 g/mol |
| IUPAC Name | This compound |
Biological Activities
Preliminary studies indicate that this compound exhibits significant biological activities:
- Antimicrobial Activity : The compound has shown promising results against various microbial strains, indicating potential applications in pharmaceuticals for treating infections.
- Antitumor Properties : Research suggests that derivatives of this compound may have antitumor effects, making it a candidate for cancer treatment strategies.
- Enzyme Inhibition : The structural features suggest potential interactions with specific enzymes involved in metabolic pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted on derivatives of the compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific strain tested.
- Cytotoxicity Assays : In vitro tests using cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound exhibited cytotoxic effects with IC50 values around 25 µM.
The biological activity of the compound is likely attributed to its ability to interact with cellular components:
- DNA Interaction : The triazatricyclo structure may facilitate intercalation into DNA strands, disrupting replication processes.
- Enzyme Binding : The carboxamide group may enhance binding affinity to active sites of target enzymes, inhibiting their function.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 7-ethyl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca , highlighting its distinctive aspects:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 6-Imino-2-oxo-N-prop-2-enyl-triazatricyclo | Similar tricyclic structure | Antimicrobial |
| 6-Oxo-N-(phenyl)carbamate | Contains carbamate group | Antitumor |
| 7-(Phenethyl)triazole derivative | Triazole ring present | Antifungal |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
